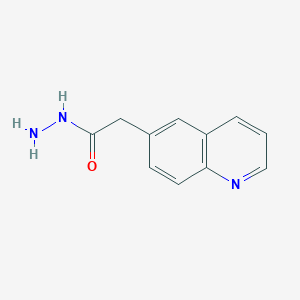
Quinolin-6-yl-acetic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-6-yl-acetic acid hydrazide is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
Quinolin-6-yl-acetic acid hydrazide has a molecular formula of C_11H_10N_2O, with a molecular weight of approximately 188.18 g/mol. The compound features a bicyclic quinoline ring fused to an acetic acid hydrazide group. The synthesis typically involves the reaction of quinoline derivatives with hydrazine derivatives in the presence of suitable solvents and catalysts.
Synthesis Steps:
- Preparation of Quinoline Derivative : The starting material is usually a substituted quinoline.
- Hydrazination : The quinoline derivative is reacted with hydrazine or its derivatives to form the hydrazide.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Biological Activities
This compound exhibits several promising biological activities:
Antimicrobial Activity
Research indicates that compounds containing quinoline structures often possess significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 21 |
| Escherichia coli | 19 |
| Pseudomonas aeruginosa | 22 |
These results suggest that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Quinoline derivatives have been studied for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in vitro, possibly through mechanisms involving apoptosis and cell cycle arrest .
Therapeutic Applications
The unique pharmacological profile of this compound suggests several therapeutic applications:
Drug Development
Due to its biological activities, this compound is being investigated as a lead compound in drug development for treating infections and certain types of cancer. Its ability to modify biological pathways makes it a valuable scaffold for designing new therapeutic agents .
Calcium Channel Blockers
Some derivatives of quinoline compounds have been identified as calcium channel blockers, which are essential in treating cardiovascular diseases such as hypertension . this compound may be explored for similar applications.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound and its derivatives in various experimental settings:
Antimicrobial Studies
In a comparative study, several quinoline-based compounds were synthesized and tested for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. This compound exhibited significant antibacterial activity, comparable to standard antibiotics .
Anticancer Activity
A series of experiments demonstrated that modifications to the quinoline structure could enhance anticancer activity against specific cell lines. This compound was among the compounds that showed promising results in reducing cell viability in cancer models .
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-quinolin-6-ylacetohydrazide |
InChI |
InChI=1S/C11H11N3O/c12-14-11(15)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7,12H2,(H,14,15) |
Clé InChI |
LHCMYOVWCPILFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)CC(=O)NN)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















